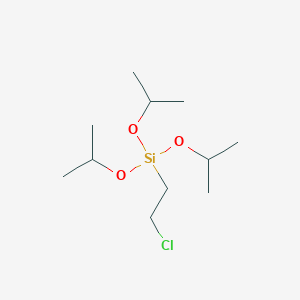

2-Chloroethyltriisopropoxysilane

Beschreibung

2-Chloroethyltriisopropoxysilane (CAS No. 41304-56-7) is an organosilicon compound characterized by a chloroethyl group (–CH₂CH₂Cl) bonded to a silicon atom, which is further substituted with three isopropoxy (–O–C₃H₇) groups. This structure confers unique reactivity, enabling its use as a coupling agent, surface modifier, and intermediate in organic synthesis. Its applications span industries such as adhesives, coatings, and polymer composites, where it enhances interfacial adhesion between organic and inorganic materials via hydrolysis and condensation reactions .

Key properties include:

- Molecular Formula: C₁₁H₂₃ClO₃Si

- Molecular Weight: 278.84 g/mol

- Boiling Point: ~250–260°C (estimated)

- Solubility: Miscible with organic solvents (e.g., toluene, ethers); hydrolyzes in water.

Eigenschaften

CAS-Nummer |

18023-54-6 |

|---|---|

Molekularformel |

C11H25ClO3Si |

Molekulargewicht |

268.85 g/mol |

IUPAC-Name |

2-chloroethyl-tri(propan-2-yloxy)silane |

InChI |

InChI=1S/C11H25ClO3Si/c1-9(2)13-16(8-7-12,14-10(3)4)15-11(5)6/h9-11H,7-8H2,1-6H3 |

InChI-Schlüssel |

DDLMFVOFOCTELA-UHFFFAOYSA-N |

SMILES |

CC(C)O[Si](CCCl)(OC(C)C)OC(C)C |

Kanonische SMILES |

CC(C)O[Si](CCCl)(OC(C)C)OC(C)C |

Andere CAS-Nummern |

18023-54-6 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-Chloroethyltriisopropoxysilane with structurally analogous silanes, focusing on reactivity, stability, and industrial applicability.

| Compound | Molecular Formula | Boiling Point (°C) | Reactivity | Primary Applications |

|---|---|---|---|---|

| This compound | C₁₁H₂₃ClO₃Si | 250–260 | High (Cl group enables nucleophilic substitution; isopropoxy groups moderate hydrolysis rate) | Adhesion promoters, surface modification |

| 3-Chloropropyltrimethoxysilane | C₆H₁₅ClO₃Si | 196–198 | Moderate (Cl and methoxy groups balance hydrolysis) | Glass fiber sizing, mineral fillers |

| Triethoxy(vinyl)silane | C₈H₁₈O₃Si | 160–162 | Low (vinyl group undergoes free-radical reactions) | Crosslinking agent in silicones |

| Methyltriisopropoxysilane | C₁₀H₂₄O₃Si | 180–185 | Low (methyl group inert; slow hydrolysis) | Water-repellent coatings |

Key Findings:

Reactivity Differences :

- The chloroethyl group in this compound facilitates nucleophilic substitution (e.g., with amines or alcohols), making it more reactive than methyl- or vinyl-substituted silanes. In contrast, 3-Chloropropyltrimethoxysilane exhibits slower hydrolysis due to methoxy groups’ lower steric hindrance compared to isopropoxy .

Hydrolysis Rates :

- Isopropoxy groups hydrolyze slower than methoxy groups due to steric effects. This property allows this compound to form more stable siloxane networks in hydrophobic coatings compared to methoxy analogs .

Thermal Stability :

- Compounds with bulkier substituents (e.g., triisopropoxy) exhibit higher thermal stability. This compound decomposes above 250°C, outperforming vinyl- or methoxy-based silanes in high-temperature applications .

Application-Specific Performance :

- In adhesion promotion, this compound outperforms methyltriisopropoxysilane due to its reactive Cl group, which forms covalent bonds with substrates. However, it is less suitable than vinylsilanes for free-radical curing systems .

Research Findings and Industrial Relevance

Recent studies highlight the following:

- Surface Modification: this compound-treated silica nanoparticles show 30% higher dispersion stability in epoxy resins compared to untreated particles, attributed to improved interfacial bonding .

- Environmental Impact: Hydrolysis byproducts (e.g., isopropanol, HCl) require careful handling, though its lower volatility reduces airborne exposure risks compared to chloropropylmethoxysilanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.